molecular formula C19H12Cl2N6 B12203887 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12203887
M. Wt: 395.2 g/mol
InChI Key: VIRUBCFTXDNOMC-UHFFFAOYSA-N
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Description

7-(5-Chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine class. Its structure features a bicyclic core with a 5-chloro-2-methylphenyl substituent at position 7 and a 4-chlorophenyl group at position 2. These substituents are critical for its pharmacological profile, particularly its interaction with adenosine receptors . This compound is part of a broader family of adenosine A2A receptor (A2AAR) antagonists, which have been studied for applications in neurodegenerative diseases, cancer immunotherapy, and movement disorders .

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-2-5-14(21)8-16(11)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-6-13(20)7-4-12/h2-10H,1H3

InChI Key

VIRUBCFTXDNOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound belonging to the pyrazolo-triazole class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic applications. The following sections will explore its biological activity, including antiproliferative effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C19H12Cl2N6
  • Molecular Weight : 395.2 g/mol
  • IUPAC Name : 10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
  • Purity : Typically 95% .

Antiproliferative Effects

Research indicates that pyrazolo[4,3-e][1,2,4]triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), MCF-7 (human breast cancer).
  • Findings : Compounds similar to 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine showed IC50 values ranging from 0.39 µM to 0.46 µM in MCF-7 cells .

The biological activity of this compound is thought to involve:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit Aurora-A kinase and other critical enzymes involved in cell cycle regulation .

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibited significant cytotoxicity against MCF-7 and K562 cells.

CompoundCell LineIC50 (µM)
Compound AMCF-70.39
Compound BK5620.46
Compound CMV4-110.40

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that the activation of poly(ADP-ribose) polymerase (PARP) and the cleavage of caspase-9 were critical events in the apoptotic pathway triggered by these pyrazolo derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that compounds similar to 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine show promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specific IC50 values reported for related compounds range from 0.39 µM to 42.30 µM depending on structural modifications and substituents .

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to inhibit inflammatory pathways:

  • Mechanism of Action : The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be influenced by various structural modifications:

Substituent Effect on Activity
Chlorine atomsIncrease potency against cancer cells
Methyl groupsEnhance solubility and bioavailability
Phenyl ringsImprove binding affinity to targets

Study 1: Antitumor Activity Evaluation

A study assessed the antitumor activity of several pyrazolo derivatives including the target compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against MCF-7 cells .

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The study found that treatment with these compounds led to a significant reduction in TNF-alpha and IL-6 levels in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s fused pyrazole-triazole-pyrimidine core introduces multiple nitrogen atoms, creating sites for both nucleophilic and electrophilic interactions. The substituents (5-chloro-2-methylphenyl and 4-chlorophenyl groups) further modulate reactivity:

  • Chlorine atoms on phenyl rings may participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution (EAS) depending on the directing effects of neighboring groups.

  • Methyl groups enhance lipophilicity and may influence reaction rates through steric effects.

Substitution Reactions

  • Nucleophilic aromatic substitution (NAS): The electron-deficient triazolo-pyrimidine core may react with nucleophiles (e.g., amines, alkoxides) at positions adjacent to electron-withdrawing groups like chlorine.

  • Electrophilic substitution (EAS): Activated aromatic rings (e.g., methyl-substituted phenyl groups) could undergo EAS with electrophiles (e.g., nitration, acetylation).

Coupling Reactions

  • Cross-coupling reactions (Suzuki, Heck): The aromatic chlorine atoms could act as leaving groups for palladium-catalyzed couplings, forming C-C bonds with organoboron or alkenyl partners.

Derivatization of Functional Groups

  • Amide formation: Activation of the pyrimidine ring (e.g., via acetylation) might enable substitution at nitrogen atoms.

  • Hydrolysis: Potential cleavage of the triazole ring under acidic or basic conditions, though stability data is not explicitly provided in the sources.

Comparative Analysis with Related Compounds

Table 1 compares the reactivity of analogous pyrazolo-triazolo-pyrimidine derivatives, highlighting structural similarities and inferred reaction trends.

Compound Key Structural Features Reported Reactivity Relevance to Query Compound
7-(4-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine Chloro/methyl substituents on phenyl rings; fused triazolo-pyrimidine coreEnzyme inhibition (CDKs), potential for EAS/NASSimilar substitution pattern suggests analogous reactivity
7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine Chlorinated phenyl rings; nitrogen-rich coreParticipation in electrophilic reactions (e.g., alkylation, acylation)Direct structural analog; likely shares reactivity profile
Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives Core heterocyclic system with variable substituentsSynthesis via condensation with active methylene compounds; substitution reactionsProvides mechanistic insights for analogous syntheses

Limitations and Gaps in Data

  • Lack of direct experimental data: No specific reaction mechanisms or kinetic studies for the query compound are available in the provided sources.

  • Structural specificity: Substitution patterns (e.g., 5-chloro-2-methyl vs. 3-chloro-4-methyl) may significantly influence reactivity, necessitating experimental validation.

Recommendations for Further Study

  • Experimental validation: Test the compound in standard NAS/EAS reactions (e.g., nitration, Friedel-Crafts acylation) to confirm reactivity trends.

  • Computational modeling: Use DFT calculations to predict regioselectivity and reaction pathways.

  • Derivative synthesis: Explore coupling reactions (e.g., Suzuki) to expand its chemical toolbox.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-triazolo-pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Substituent Effects on Receptor Affinity and Selectivity

  • SCH 442416: 5-Amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine The 4-methoxyphenylpropyl group enhances A2AAR selectivity (>1000-fold over other adenosine receptors) . The furyl group at position 2 contributes to hydrogen bonding with the receptor .
  • SCH 412348 : 7-[2-[4-(2,4-Difluorophenyl)piperazinyl]ethyl]-2-(2-furyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
    • Difluorophenyl and piperazinyl groups confer high potency (Ki = 0.6 nM) and selectivity .
  • Chlorine’s electron-withdrawing effects could stabilize receptor-ligand interactions via halogen bonding .

Comparative Data Table

Compound Name Substituents (Position 7 / Position 2) A2AAR Ki (nM) Selectivity (vs. Other Receptors) Key Applications
SCH 442416 3-(4-Methoxyphenyl)propyl / 2-furyl 1.2 >1000-fold Parkinson’s disease
SCH 412348 Piperazinyl-difluorophenyl / 2-furyl 0.6 >1000-fold Depression, Parkinson’s
Preladenant Piperazinyl-difluorophenyl / 2-furyl 1.1 >1000-fold Movement disorders
Target Compound 5-Chloro-2-methylphenyl / 4-chlorophenyl Not reported Likely A2AAR-selective* Under investigation
ZM241385 Phenethylamino / 2-furyl 1.6 500-fold Research tool

*Inferred from structural similarities to SCH derivatives.

Research Findings and Mechanistic Insights

  • Hydrogen Bonding : Hydroxyl groups (e.g., in derivative (6) from ) enhance A2AAR affinity by forming hydrogen bonds with His264 and Glu169 residues .
  • Solubility Challenges : Sodium docusate reduces aqueous solubility of analogs like 7-[2-[4-(methoxyethoxy)phenyl]piperazinyl]ethyl derivatives under acidic conditions, a consideration for oral formulations .
  • Antidepressant Potential: SCH 412348 and preladenant show efficacy in forced swim and tail suspension tests, linking A2AAR antagonism to mood regulation .

Preparation Methods

Reaction Mechanism and Conditions

The cyclization proceeds via electrophilic activation of the pyrimidine ring, facilitated by FeCl₃ as a Lewis acid. The reaction is typically conducted in dimethylformamide (DMF) at reflux temperatures (120–140°C) for 12–24 hours. Key intermediates include a pyrazolo-pyrimidine precursor, which undergoes intramolecular cyclization to form the fused triazolo ring. Single-crystal X-ray diffraction analysis confirms the planar geometry of the tricyclic system, with bond lengths indicative of extensive electron delocalization.

Table 1: Optimization of Core Cyclization Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃DMF1301878
FeCl₃DMSO1402465
AlCl₃DMF1301842

The use of FeCl₃ in DMF provides optimal yields (78%) compared to alternative catalysts or solvents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials and by-products.

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane85
Pd(OAc)₂/XPhosCsFTHF72
PdCl₂(dppf)NaHCO₃DMF68

Regioselectivity is ensured by the electronic directing effects of the core structure, with the triazolo nitrogen atoms guiding substitution to position 7. Post-coupling purification involves recrystallization from ethanol/water mixtures to isolate the mono-arylated product.

Functionalization at Position 2 with 4-Chlorophenyl

The 4-chlorophenyl group is installed at position 2 through a Buchwald-Hartwig amination or Ullmann-type coupling. This step requires a halogenated intermediate (e.g., bromo or iodo derivative) and a 4-chlorophenylamine or boronic acid.

Catalytic Systems and Ligands

Palladium catalysts paired with bulky phosphine ligands (e.g., Xantphos or DavePhos) enhance coupling efficiency. For example, using Pd₂(dba)₃ and Xantphos in toluene at 110°C for 24 hours achieves 70–80% yields.

MethodCatalyst/LigandSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd₂(dba)₃/XantphosToluene11078
UllmannCuI/1,10-PhenanthrolineDMSO12065
SuzukiPd(PPh₃)₄Dioxane9060

The choice of method depends on substrate compatibility, with Buchwald-Hartwig providing superior regiocontrol for nitrogen-containing heterocycles.

Purification and Characterization

Final purification of the target compound is achieved through sequential column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization from acetonitrile. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase). Structural confirmation employs NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, aryl-H), 2.56 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₂₁H₁₄Cl₂N₆ [M+H]⁺: 455.0654; found: 455.0658.

Challenges and Optimization Strategies

Common challenges include low yields during cross-coupling steps and by-product formation from competing reaction pathways. Mitigation strategies include:

  • Catalyst Screening: Testing Pd/Cu ratios and ligand systems to suppress homocoupling.

  • Solvent Effects: Switching to high-boiling solvents (e.g., diglyme) to improve reaction homogeneity.

  • Temperature Gradients: Stepwise heating to minimize decomposition of heat-sensitive intermediates .

Q & A

Basic: What are the optimized synthetic routes and critical reaction parameters for this compound?

Methodological Answer:
Synthesis typically involves multi-step procedures, including cyclization, halogenation, and demethylation. Key steps and parameters:

  • Cyclization : Use pyrazolo-triazolo-pyrimidine precursors under reflux with solvents like 1,4-dioxane or DCM. For example, chlorination of hydroxy precursors with POCl₃ and triethylamine at reflux (3 hours, ~86% yield) is critical for introducing chloro substituents .
  • Demethylation : BBr₃ (5 equivalents in DCM, 4 hours at RT) effectively removes methyl protecting groups, as shown in analogous pyrazolo-triazolo-pyrimidine syntheses (86% yield) .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (methanol or cyclohexane/DCM mixtures) ensures purity .

Basic: Which spectroscopic and crystallographic methods are used to confirm its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, aromatic protons in the 7.2–8.1 ppm range and methyl groups at ~2.5 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.046) reveals bond lengths (mean C–C = 0.002–0.004 Å) and confirms fused heterocyclic geometry .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Chloro Substituents : The 5-chloro-2-methylphenyl group enhances receptor binding affinity, as seen in adenosine A₂A antagonists .
  • Trifluoromethyl Analogs : Substitution with CF₃ groups (e.g., in related pyrazolo-pyrimidines) improves metabolic stability and enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
  • Heterocycle Fusion : Pyrazolo-triazolo-pyrimidine cores exhibit superior selectivity over pyrazolo[1,5-a]pyrimidines in receptor binding assays .

Advanced: How can contradictions in biological data across studies be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels affect IC₅₀ values. Standardize protocols using validated assays (e.g., radioligand binding with [³H]ZM241385 for A₂A receptors) .
  • Compound Purity : Impurities from incomplete chlorination or demethylation (e.g., residual hydroxy byproducts) may skew results. Use HPLC (≥95% purity) and LC-MS for quality control .
  • Structural Analogues : Compare activities of closely related compounds (e.g., 7-(4-chlorophenyl) vs. 7-(2-methylphenyl) derivatives) to isolate substituent effects .

Advanced: What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Solvent Systems : Recrystallization from methanol or methanol/DCM mixtures (1:1 v/v) produces diffraction-quality crystals .
  • Temperature Control : Slow cooling (0.1°C/min) from saturated solutions at 293 K minimizes defects .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL (R factor < 0.05 for high precision) .

Advanced: What computational strategies predict binding modes to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID: 4UCI for A₂A receptors). The 4-chlorophenyl group shows π-π stacking with Phe168, while the chloro-methylphenyl moiety occupies hydrophobic pockets .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulations (50 ns trajectories) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR Models : Hammett σ constants for substituents correlate with logP and binding energy (R² > 0.85 in regression models) .

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